Cas no 1040668-41-4 (3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide)
![3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide structure](https://fr.kuujia.com/scimg/cas/1040668-41-4x500.png)
1040668-41-4 structure
Nom du produit:3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide
Numéro CAS:1040668-41-4
Le MF:C21H21ClN4O2S
Mégawatts:428.935042142868
CID:5948460
PubChem ID:44061469
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide
- 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide
- F5331-0364
- 1040668-41-4
- VU0642370-1
- AKOS024507407
- 3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)propanamide
-
- Piscine à noyau: 1S/C21H21ClN4O2S/c1-14(15-6-3-2-4-7-15)23-19(27)11-10-18-13-29-21(25-18)26-20(28)24-17-9-5-8-16(22)12-17/h2-9,12-14H,10-11H2,1H3,(H,23,27)(H2,24,25,26,28)
- La clé Inchi: GQWDBYZNCRKGPZ-UHFFFAOYSA-N
- Sourire: ClC1=CC=CC(=C1)NC(NC1=NC(=CS1)CCC(NC(C)C1C=CC=CC=1)=O)=O
Propriétés calculées
- Qualité précise: 428.1073748g/mol
- Masse isotopique unique: 428.1073748g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 7
- Complexité: 547
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.9
- Surface topologique des pôles: 111Ų
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5331-0364-3mg |
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide |
1040668-41-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5331-0364-5μmol |
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide |
1040668-41-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5331-0364-2μmol |
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide |
1040668-41-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5331-0364-5mg |
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide |
1040668-41-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5331-0364-15mg |
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide |
1040668-41-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5331-0364-20μmol |
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide |
1040668-41-4 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5331-0364-20mg |
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide |
1040668-41-4 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5331-0364-4mg |
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide |
1040668-41-4 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5331-0364-25mg |
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide |
1040668-41-4 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5331-0364-30mg |
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide |
1040668-41-4 | 30mg |
$119.0 | 2023-09-10 |
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide Littérature connexe
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
1040668-41-4 (3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)propanamide) Produits connexes
- 940992-74-5(1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine)
- 1214390-11-0(Methyl 2-fluoro-5-(pyridin-3-yl)benzoate)
- 1219960-60-7(3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride)
- 2034333-52-1(N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide)
- 1805169-21-4(3-Bromo-2-chloro-5-(difluoromethyl)pyridine-6-methanol)
- 889939-04-2(1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one)
- 408372-61-2([1,1'-Biphenyl]-3-carboxaldehyde, 4'-chloro-4-methoxy-2'-methyl-)
- 2227917-92-0(methyl (3R)-3-hydroxy-3-(1H-imidazol-2-yl)propanoate)
- 898630-27-8(N2-(3,5-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine)
- 2680758-14-7(methyl 5-bromo-2-{(tert-butoxy)carbonylamino}-4-methoxybenzoate)
Fournisseurs recommandés
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
